molecular formula C7H16N2 B049127 (1-Methylpiperidin-4-yl)methanamine CAS No. 7149-42-0

(1-Methylpiperidin-4-yl)methanamine

Cat. No. B049127
CAS RN: 7149-42-0
M. Wt: 128.22 g/mol
InChI Key: AGTPSAZJSOQXHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored through various methods. For instance, asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine involves LiAlH4 reduction followed by hydrogenolysis, leading to diamine derivatives. This method provides a pathway to generate substituted piperidines, including those with a structure closely related to (1-methylpiperidin-4-yl)methanamine (Froelich et al., 1996).

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively analyzed through spectroscopic techniques. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was characterized by FT-IR, DSC, 13C/1H-NMR, and mass spectrometric techniques, providing valuable insights into the structural aspects of such compounds (Shimoga et al., 2018).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, demonstrating their versatility. For instance, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, a related compound, showcases the ability to stabilize parallel turn conformations, indicating the structural flexibility and reactive potential of such molecules (Bucci et al., 2018).

Physical Properties Analysis

The physical properties of piperidine derivatives are closely tied to their molecular structure. For instance, the crystal structure and thermal properties of a new organic nonlinear optical material based on piperidine were studied, revealing important aspects like lattice parameters and thermal stability, which are crucial for the application of these compounds in opto-electronic devices (Priya et al., 2019).

Chemical Properties Analysis

The chemical properties of (1-methylpiperidin-4-yl)methanamine and its derivatives are central to their utility in various applications. Studies have investigated their potential as ligands, revealing high affinities for certain receptors and suggesting their applicability in the development of new pharmaceuticals (Sniecikowska et al., 2019).

Scientific Research Applications

  • Aryloxyethyl derivatives of this compound exhibit a high affinity for serotonin 5-HT1A receptors and demonstrate promising antidepressant-like activity (Sniecikowska et al., 2019).

  • Pt(II) complexes with 1-methyl-1H-imidazol-2-yl)-methanamine show significant cytotoxic activity in cancer cells, comparable to cisplatin in non-small-cell lung cancer NCI-H460 cells (Ferri et al., 2013).

  • 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine synthesized via polyphosphoric acid condensation shows high yield and potential applications (Shimoga, Shin, & Kim, 2018).

  • 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibit variable antibacterial and antifungal activity, suggesting pharmaceutical applications (Visagaperumal et al., 2010).

  • The compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine demonstrates acceptable antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).

  • N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine has been successfully synthesized with high yield, suggesting its potential applications in chemistry (Younas, Abdelilah, & Anouar, 2014).

  • Palladium(II) and Platinum(II) complexes based on this compound show promising anticancer activity and high selectivity, suitable for targeted therapy against various cancerous cell lines (Mbugua et al., 2020).

Safety And Hazards

“(1-Methylpiperidin-4-yl)methanamine” is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective clothing and avoiding ignition sources .

Future Directions

The future directions for “(1-Methylpiperidin-4-yl)methanamine” could involve its use in the synthesis of other compounds. Its role as a reagent in the synthesis of indole-carboxamides suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

(1-methylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTPSAZJSOQXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221708
Record name 1-Methylpiperidine-4-methylamine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperidin-4-yl)methanamine

CAS RN

7149-42-0
Record name (1-Methylpiperidin-4-yl)methanamine
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Record name 1-Methylpiperidine-4-methylamine
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Record name 1-Methylpiperidine-4-methylamine
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Record name 1-methylpiperidine-4-methylamine
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Synthesis routes and methods I

Procedure details

1-Methylisonipecotamide (6.75 g, 47.5 mmoles) (prepared as described in Preparative Example 245, Step A above) was dissolved in anhydrous THF (350 mL) and the resulting mixture was added in portions to a stirred slurry of lithium aluminum hydride (1.8 g, 47.5 mmoles) in anhydrous THF (100 mL) at 0° C. under nitrogen. The mixture was stirred at 0° C. for 30 min and then heated at 66° C. for 25 h under nitrogen. Distilled water (1.88 mL) was added dropwise to the stirred mixture at 0° C., followed by 20% aqueous sodium hydroxide (1.42 mL) and then distilled water (6.75 mL) and the mixture was stirred for 15 min. The mixture was filtered and the solids were washed with THF and dichloromethane. The combined filtrates were evaporated to dryness and chromatographed on a silica gel column (30×5 cm) using 15%–20% (10% conc. ammonium hydroxide in methanol)-dichloromethane as the eluant to give 4-(aminomethyl)-1-methylpiperidine (0.678 g, 11%): FABMS: m/z 129.1 (MH+); HRFABMS: m/z 129.1389 (MH+). Calcd. for C7H17N2: m/z 129.1392; δH (d6-DMSO): 2.08 ppm (3H, S, —NCH3); δC (d6-DMSO): CH3: under DMSO peaks; CH2: 29.6, 29.6, 46.7, 55.2, 55.2; CH: 46.2.
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.88 mL
Type
reactant
Reaction Step Three
Quantity
1.42 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.75 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-Methylisonipecotamide (6.75 g, 47.5 mmoles) (prepared as described in Preparative Example 245, Step A above) was dissolved in anhydrous THF (350 mL) and the resulting mixture was added in portions to a stirred slurry of lithium aluminum hydride (1.8 g, 47.5 mmoles) in anhydrous THF (100 mL) at 0° C. under nitrogen. The mixture was stirred at 0° C. for 30 min and then heated at 66° C. for 25h under nitrogen. Distilled water (1.88 mL) was added dropwise to the stirred mixture at 0° C., followed by 20% aqueous sodium hydroxide (1.42 mL) and then distilled water (6.75 mL) and the mixture was stirred for 15 min. The mixture was filtered and the solids were washed with THF and dichloromethane. The combined filtrates were evaporated to dryness and chromatographed on a silica gel column (30×5 cm) using 15%–20% (10% conc. ammonium hydroxide in methanol)-dichloromethane as the eluant to give 4-(aminomethyl)-1-methylpiperidine (0.678 g, 11%): FABMS: m/z 129.1 (MH+); HRFABMS: m/z 129.1389 (MH+). Calcd. for C7H17N2: m/z 129.1392; δH (d6-DMSO): 2.08 ppm (3H, s, —NCH3); δC (d6-DMSO): CH3: under DMSO peaks; CH2: 29.6, 29.6, 46.7, 55.2, 55.2; CH: 46.2.
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
25h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.88 mL
Type
reactant
Reaction Step Four
Quantity
1.42 mL
Type
reactant
Reaction Step Five
Name
Quantity
6.75 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methylpiperidin-4-yl)methanamine
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Reactant of Route 6
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(1-Methylpiperidin-4-yl)methanamine

Citations

For This Compound
28
Citations
S Chitti, S Pulya, A Nandikolla, TK Patel, BK Kumar… - Bioorganic …, 2021 - Elsevier
A series of thirty-one novel 7–(5–((amino)-methyl)-thiophen–2–yl)-spiro-[chroman–2,4′–piperidin]–4–one hydrochloride analogues (Cst 1 – 31) have been designed, synthesized and …
Number of citations: 8 www.sciencedirect.com
S Chitti, A Nandikolla, YM Khetmalis… - Chemistry & …, 2022 - Wiley Online Library
A series of novel spiro‐[chromane‐2,4′‐piperidin]‐4(3H)‐one derivatives were designed, synthesized and structures were confirmed by analytical methods, viz., 1 H‐NMR, 13 C‐NMR …
Number of citations: 1 onlinelibrary.wiley.com
G Furlotti, MA Alisi, N Cazzolla, P Dragone… - Journal of medicinal …, 2015 - ACS Publications
Novel treatments for bipolar disorder with improved efficacy and broader spectrum of activity are urgently needed. Glycogen synthase kinase 3β (GSK-3β) has been suggested to be a …
Number of citations: 32 pubs.acs.org
Y Xu, BG Brenning, SG Kultgen, JM Foulks… - ACS medicinal …, 2015 - ACS Publications
Pim-1 has emerged as an attractive target for developing therapeutic agents for treating disorders involving abnormal cell growth, especially cancers. Herein we present lead …
Number of citations: 49 pubs.acs.org
Z Feng, C Yang, Y Zhang, H Li, W Fang… - Journal of Medicinal …, 2023 - ACS Publications
Protein lysine methyltransferases G9a and GLP, which catalyze mono- and di-methylation of histone H3K9 and nonhistone proteins, play important roles in diverse cellular processes. …
Number of citations: 2 pubs.acs.org
W Liu, L Wu, W Liu, L Tian, H Chen, Z Wu… - European Journal of …, 2022 - Elsevier
Multi-targeted directed ligands (MTDLs) are emerging as promising Alzheimer's disease (AD) therapeutic possibilities. Coumarin is a multifunctional backbone with extensive bioactivity …
Number of citations: 11 www.sciencedirect.com
G Colombano, JJ Caldwell, TP Matthews… - Journal of medicinal …, 2019 - ACS Publications
A series of imidazo[1,2-b]pyridazin-8-amine kinase inhibitors were discovered to allosterically inhibit the endoribonuclease function of the dual kinase-endoribonuclease inositol-…
Number of citations: 23 pubs.acs.org
KL Jones, DM Beaumont, SG Bernard… - Journal of Medicinal …, 2021 - ACS Publications
The functions of the bromodomain and extra terminal (BET) family of proteins have been implicated in a wide range of diseases, particularly in the oncology and immuno-inflammatory …
Number of citations: 18 pubs.acs.org
X Gu - 2010 - scholarworks.uno.edu
Meperidine has been shown to have potent binding affinity for serotonin transporters (SERT)(Ki= 41 nM) and be an inhibitor of serotonin reuptake. Based upon these pharmacological …
Number of citations: 1 scholarworks.uno.edu
O Rabal, JA Sánchez-Arias… - Journal of medicinal …, 2018 - ACS Publications
Epigenetic regulators that exhibit aberrant enzymatic activities or expression profiles are potential therapeutic targets for cancers. Specifically, enzymes responsible for methylation at …
Number of citations: 23 pubs.acs.org

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